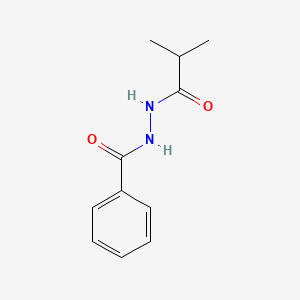![molecular formula C19H15N3O2S B12162169 7-[(2-Hydroxyphenyl)-(thiazol-2-ylamino)methyl]quinolin-8-ol](/img/structure/B12162169.png)
7-[(2-Hydroxyphenyl)-(thiazol-2-ylamino)methyl]quinolin-8-ol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
7-[(2-Hydroxyphenyl)-(thiazol-2-ylamino)methyl]quinolin-8-ol: L , is a synthetic molecule. It was designed by reacting 8-hydroxyquinoline-2-carbaldehyde with 2-hydrazinobenzothiazole. The compound’s structure has been characterized using various spectroscopic techniques .
Preparation Methods
Synthetic Routes::
Starting Material: 8-hydroxyquinoline-2-carbaldehyde
Reagent: 2-hydrazinobenzothiazole
Reaction: Condensation reaction
Product: 7-[(2-Hydroxyphenyl)-(thiazol-2-ylamino)methyl]quinolin-8-ol (L)
Industrial Production:: While specific industrial methods for L production are not widely documented, laboratory-scale synthesis provides a foundation for further optimization and scale-up.
Chemical Reactions Analysis
Reactivity:: L can undergo various chemical reactions:
Oxidation: L may be oxidized under suitable conditions.
Reduction: Reduction of L can yield different derivatives.
Substitution: Substituents on the phenyl and thiazole rings can be modified.
Complexation: L forms complexes with metal ions (e.g., In³⁺).
Oxidation: Oxidizing agents (e.g., KMnO₄, H₂O₂)
Reduction: Reducing agents (e.g., NaBH₄, LiAlH₄)
Substitution: Halogenating agents (e.g., Br₂, Cl₂)
Complexation: Metal salts (e.g., InCl₃)
Major Products:: The specific products depend on reaction conditions and substituents. Exploration of L’s reactivity is ongoing.
Scientific Research Applications
L’s versatility makes it valuable in various fields:
Chemistry: L serves as a chromogenic probe for detecting In³⁺ ions.
Medicine: Investigate L’s pharmacological properties.
Industry: L’s ligand properties for metal complexes.
Mechanism of Action
L’s effects likely involve interactions with molecular targets and pathways. Further research is needed to elucidate its precise mechanism.
Comparison with Similar Compounds
L’s uniqueness lies in its specific combination of quinoline, phenyl, and thiazole moieties. Similar compounds include:
Oblongine: A related compound with CAS number 60008-01-7.
Other Quinoline Derivatives: Explore derivatives with similar structural features.
Properties
Molecular Formula |
C19H15N3O2S |
|---|---|
Molecular Weight |
349.4 g/mol |
IUPAC Name |
7-[(2-hydroxyphenyl)-(1,3-thiazol-2-ylamino)methyl]quinolin-8-ol |
InChI |
InChI=1S/C19H15N3O2S/c23-15-6-2-1-5-13(15)17(22-19-21-10-11-25-19)14-8-7-12-4-3-9-20-16(12)18(14)24/h1-11,17,23-24H,(H,21,22) |
InChI Key |
VMIMNLFMPPMDIV-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C(=C1)C(C2=C(C3=C(C=CC=N3)C=C2)O)NC4=NC=CS4)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![N-[2-(5-fluoro-1H-indol-3-yl)ethyl]-1-(1H-tetrazol-1-yl)cyclohexanecarboxamide](/img/structure/B12162105.png)
![2-{[4-ethyl-5-(4-methylphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N'-[(Z)-(4-hydroxy-3-methoxyphenyl)methylidene]acetohydrazide](/img/structure/B12162109.png)
![2-chloro-4-(1,1-dioxido-1,2-thiazinan-2-yl)-N-[2-(1H-indol-1-yl)ethyl]benzamide](/img/structure/B12162114.png)

![2-{4-[(methylsulfonyl)amino]-1H-indol-1-yl}-N-(2,2,6,6-tetramethylpiperidin-4-yl)acetamide](/img/structure/B12162122.png)
![N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-(5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4-ylsulfanyl)acetamide](/img/structure/B12162134.png)
![(4E)-1-(4,6-dimethyl-1,3-benzothiazol-2-yl)-5-(4-ethoxyphenyl)-4-[hydroxy(5-methylfuran-2-yl)methylidene]pyrrolidine-2,3-dione](/img/structure/B12162136.png)
![Methyl 4-[5-(2-chlorophenyl)furan-2-yl]-1,6-dimethyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate](/img/structure/B12162141.png)
![5-[(4-Ethoxy-3-methoxyphenyl)methylene]-3-(2-methylphenyl)-2-thioxo-1,3-thiazo lidin-4-one](/img/structure/B12162145.png)

![(5Z)-5-{[5-(2-chlorophenyl)furan-2-yl]methylidene}-3-(prop-2-en-1-yl)-2-thioxoimidazolidin-4-one](/img/structure/B12162149.png)
![N-[2-(1H-benzimidazol-1-yl)ethyl]-1-methyl-1H-indole-4-carboxamide](/img/structure/B12162155.png)
![6-chloro-3-(furan-2-ylmethyl)-3,4-dihydro-2H-[1,3]oxazino[5,6-h]quinoline](/img/structure/B12162159.png)
